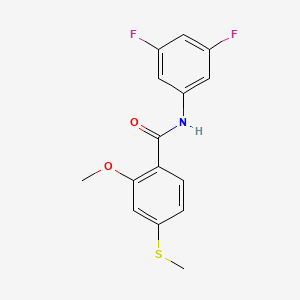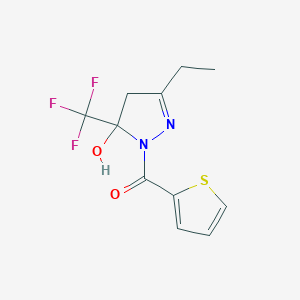![molecular formula C19H12BrN3O2 B4393511 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4393511.png)
5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide
Descripción general
Descripción
5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide involves the binding of the compound to the ATP-binding site of 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide, leading to the inhibition of its activity. This, in turn, results in the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which regulates various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide are primarily related to its inhibition of 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide. Studies have shown that the compound can induce neuronal differentiation, improve memory, and reduce inflammation. Additionally, 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide has been found to have anti-cancer properties, inhibiting the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide in lab experiments is its specificity towards 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide, which allows for precise targeting of the enzyme. However, the compound has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide could focus on its potential therapeutic applications for various diseases, such as Alzheimer's disease, bipolar disorder, and cancer. Additionally, studies could investigate the compound's potential side effects and toxicity at different concentrations. Furthermore, the development of more efficient synthesis methods could improve the availability and accessibility of the compound for scientific research.
Aplicaciones Científicas De Investigación
5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide is primarily used as a 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide inhibitor in scientific research. 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide is an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of 5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide has been linked to the treatment of various diseases, such as Alzheimer's disease, bipolar disorder, and diabetes.
Propiedades
IUPAC Name |
5-bromo-N-(3-quinoxalin-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2/c20-18-9-8-17(25-18)19(24)22-13-5-3-4-12(10-13)16-11-21-14-6-1-2-7-15(14)23-16/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBPXNCVBZHDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4393432.png)
![5-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4393438.png)
![{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4393449.png)

![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)
![methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4393481.png)
![4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393487.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4393489.png)
![ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4393502.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4393503.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4393527.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393537.png)
